Picropodophyllin

IGF-1R inhibition Cytotoxicity Mechanism of action

Picropodophyllin (AXL1717, PPP) is a cyclolignan small molecule that selectively inhibits IGF-1R autophosphorylation (IC50 ~1 nM) without affecting the insulin receptor (IC50 >1000 nM) or other RTKs (EGFR, HER2, FGFR, PDGFR). Unlike its epimer podophyllotoxin—a microtubule inhibitor—PPP provides a distinct, non-ATP-competitive mechanism. Orally bioavailable (35% at 15 mg/kg in mice) and blood-brain barrier penetrant, it is validated in intracerebral glioblastoma models and Phase II NSCLC trials. Choose PPP for unambiguous IGF-1R pathway interrogation without insulin signaling cross-talk.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
CAS No. 17434-18-3
Cat. No. B173353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicropodophyllin
CAS17434-18-3
SynonymsAXL1717
cyclolignan PPP
picro-podophyllin
picropodophyllin
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1
InChIKeyYJGVMLPVUAXIQN-HAEOHBJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.41e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Picropodophyllin (CAS 17434-18-3) Procurement Guide: IGF-1R Inhibitor for Oncology Research


Picropodophyllin (AXL1717, PPP) is a cyclolignan small molecule that functions as a selective, non-ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) with an IC50 of approximately 1 nM [1]. It is an epimer of podophyllotoxin (PPT) but possesses a distinct mechanism of action, specifically targeting IGF-1R autophosphorylation without inhibiting the highly homologous insulin receptor [2]. This compound is orally bioavailable and has advanced to Phase II clinical trials for various cancers, including non-small cell lung cancer and recurrent malignant astrocytomas [3].

Picropodophyllin (AXL1717): Why Stereoisomers and IGF-1R Inhibitors Are Not Interchangeable


Picropodophyllin cannot be generically substituted with its stereoisomer podophyllotoxin (PPT) or other IGF-1R inhibitors due to critical differences in mechanism of action and selectivity. While PPP is a potent and selective inhibitor of IGF-1R autophosphorylation (IC50 ~1 nM), PPT is a known microtubule assembly inhibitor that is 20- to 50-fold less potent in affecting microtubules [1]. Furthermore, the high selectivity of PPP for IGF-1R over the insulin receptor (IC50 >1000 nM for IR) is a crucial differentiator from other IGF-1R inhibitors, as coinhibition of the insulin receptor can lead to diabetic side effects, a challenge that has hindered the development of many ATP-competitive IGF-1R inhibitors [2]. This unique selectivity profile is supported by evidence showing no activity against a panel of other receptor tyrosine kinases, including EGFR, HER2, FGFR, and PDGFR .

Picropodophyllin (CAS 17434-18-3) Comparative Efficacy and Selectivity Data for Scientific Evaluation


Picropodophyllin vs. Podophyllotoxin: 50-fold Difference in Growth Inhibition Potency Linked to Distinct Mechanisms

Picropodophyllin (PPP) exhibits a ~50-fold lower potency in inhibiting cell growth compared to its stereoisomer podophyllotoxin (PPT), a difference that underscores their distinct primary mechanisms of action. While PPT is a potent tubulin inhibitor, PPP's primary action is through selective IGF-1R inhibition [1].

IGF-1R inhibition Cytotoxicity Mechanism of action

Picropodophyllin Demonstrates High Selectivity for IGF-1R Over Insulin Receptor and Other Kinases

Picropodophyllin displays high selectivity for the IGF-1 receptor, with an IC50 of 1 nM for IGF-1R autophosphorylation. In contrast, it shows no significant inhibition of the highly homologous insulin receptor (IC50 >1000 nM) or other receptor tyrosine kinases such as EGFR, HER2, FGFR, and PDGFR (all with IC50 >1000 nM) . This selectivity is critical, as coinhibition of the insulin receptor can lead to diabetic side effects [1].

Selectivity IGF-1R Insulin receptor Kinase profiling

Oral Bioavailability and In Vivo Tumor Regression of Picropodophyllin in Xenograft Models

Picropodophyllin is orally bioavailable, with studies reporting oral bioavailability of 35% at a 15 mg/kg dose in mice, achieving a maximum plasma concentration (Cmax) of 3.2 μM at 1.8 hours post-administration . In vivo, PPP caused dramatic tumor regression in subcutaneous and intracerebral glioblastoma xenografts, demonstrating its ability to cross the blood-brain barrier [1].

Oral bioavailability In vivo efficacy Xenograft Glioblastoma

Picropodophyllin (AXL1717) Advanced to Phase II Clinical Trials in Multiple Cancer Indications

Picropodophyllin (AXL1717) has been evaluated in Phase II clinical trials, including a randomized, multicenter study comparing it to docetaxel in patients with previously treated, advanced non-small cell lung cancer (NSCLC) [1]. It has also been studied in Phase I/II trials for recurrent malignant astrocytomas [2]. This advanced stage of clinical investigation distinguishes it from many preclinical IGF-1R inhibitors.

Clinical development Phase II Non-small cell lung cancer Glioblastoma

Picropodophyllin Cytotoxicity in Colorectal Cancer Cells Compared to Podophyllotoxin

In a panel of colorectal cancer cell lines, picropodophyllotoxin (picropodophyllin) exhibited comparable or slightly lower cytotoxicity than podophyllotoxin, with IC50 values in the range of 334-580 nM. Specifically, in HT29 cells, the IC50 for picropodophyllotoxin was 532.1 nM compared to 694.7 nM for podophyllotoxin [1].

Cytotoxicity Colorectal cancer IC50

Picropodophyllin (AXL1717) Application Scenarios in Oncology Research and Drug Development


In Vivo Oncology Studies Requiring Oral Dosing

Picropodophyllin is well-suited for in vivo cancer models where oral administration is preferred or required. Its demonstrated oral bioavailability (35% at 15 mg/kg in mice) and ability to achieve pharmacologically relevant plasma concentrations (Cmax 3.2 μM) enable chronic dosing regimens in xenograft studies, as shown by its efficacy in causing tumor regression in subcutaneous and intracerebral glioblastoma models .

Mechanistic Studies of IGF-1R Signaling Without Insulin Receptor Interference

Given its high selectivity for IGF-1R (IC50 1 nM) over the insulin receptor (IC50 >1000 nM) and other RTKs, PPP is an ideal tool compound for dissecting IGF-1R-specific signaling pathways in cellular and in vivo models, without the confounding effects on insulin signaling that plague many other IGF-1R inhibitors [1].

Combination Therapy Research in Non-Small Cell Lung Cancer (NSCLC)

Clinical data supports the use of AXL1717 in combination with standard-of-care chemotherapies, such as gemcitabine and carboplatin, for NSCLC. A Phase I study established a recommended Phase II dose of 215 mg BID for this combination, providing a clear starting point for preclinical studies exploring synergistic regimens [2].

Studies on Brain Tumor Penetrance and CNS Malignancies

Picropodophyllin has demonstrated the ability to cross the blood-brain barrier, as evidenced by its efficacy in causing tumor regression in intracerebral xenograft models of glioblastoma. This property makes it a valuable compound for research into IGF-1R targeted therapies for primary and metastatic brain tumors [3].

Technical Documentation Hub

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